molecular formula C20H23NO3 B1667974 Benalaxyl CAS No. 71626-11-4

Benalaxyl

Cat. No.: B1667974
CAS No.: 71626-11-4
M. Wt: 325.4 g/mol
InChI Key: CJPQIRJHIZUAQP-INIZCTEOSA-N
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Mechanism of Action

Target of Action

Benalaxyl, a phenylamide fungicide, primarily targets the mycelial growth of fungi and the germination of zoospores . It is particularly effective against Oomycetes, a group of organisms that includes major plant pathogens .

Mode of Action

This compound operates by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA (rRNA) in fungi . By blocking this enzyme, this compound disrupts the production of proteins essential for fungal growth and reproduction, thereby inhibiting the mycelial growth of fungi and the germination of zoospores .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of rRNA, a critical component of the protein synthesis machinery in cells . By inhibiting RNA polymerase I, this compound disrupts this pathway, leading to a decrease in protein production and ultimately inhibiting the growth and reproduction of the fungi .

Pharmacokinetics

This compound is characterized by a low aqueous solubility and is quite volatile . It is non-mobile, moderately persistent in soil systems but may be persistent in water systems . These properties influence its distribution and persistence in the environment, as well as its bioavailability to target organisms .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and reproduction. This is achieved by disrupting protein synthesis, which is essential for the growth and reproduction of fungi . As a result, this compound effectively controls diseases caused by Oomycetes, such as downy mildew and late blight .

Action Environment

The action of this compound can be influenced by various environmental factors. Its low aqueous solubility and volatility suggest that it can be easily transported in the environment, potentially affecting non-target organisms . Moreover, its persistence in soil and water systems indicates that it can remain active for extended periods, thereby prolonging its effects . .

Biochemical Analysis

Biochemical Properties

It is known that Benalaxyl is rapidly metabolized and excreted in rats . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are largely related to its fungicidal properties. By inhibiting the growth of fungi and the germination of zoospores, this compound can influence cell function in these organisms

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly metabolized and excreted in rats , suggesting that its effects may be short-lived. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

It is known that this compound is rapidly metabolized and excreted in rats , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benalaxyl involves the reaction of 2,6-dimethylphenylamine with phenylacetyl chloride to form N-(2,6-dimethylphenyl)-N-phenylacetylamine. This intermediate is then reacted with methyl chloroformate to yield this compound . The reaction conditions typically involve the use of organic solvents such as acetone and n-hexane, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced chromatographic techniques to ensure the purity and yield of the final product . The production process is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benalaxyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQIRJHIZUAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041619
Record name Benalaxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71626-11-4
Record name Benalaxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71626-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benalaxyl [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071626114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benalaxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENALAXYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18TH6NY90J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

17 g (0.11 mol) of phenylacetylchloride were added dropwise in 30 minutes and at room temperature, to a solution of N-(1-carbomethoxy-ethyl)-2,6-dimethyl-aniline(21.2 g at a purity of 95%, 0.1 mol) in toluene (150 ml) and dimethylformamide (1 ml.). The reaction mixture was stirred 1 hour at room temperature and 3 hours at reflux temperature, then it was cooled down to room temperature and washed with an aqueous solution of NaHCO3 at 5% and successively with water. The organic phase was separated and anhydrified with anhydrous Na2SO4. The solvent was evaporated and the rough product obtained was recrystallized from ligroin (75°-120° C.), so obtaining 26 g. of the desired product (white solid, m.p. 78°-80° C.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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